

2-Chloro-5-iodo-3-methylpyridine molecular weight and formula

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Compound of Interest

Compound Name: 2-Chloro-5-iodo-3-methylpyridine

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An In-Depth Technical Guide to **2-Chloro-5-iodo-3-methylpyridine**: Properties, Synthesis, and Applications

Introduction

2-Chloro-5-iodo-3-methylpyridine is a halogenated pyridine derivative that serves as a highly versatile and valuable intermediate in modern synthetic chemistry. Its unique substitution pattern, featuring a chloro group, an iodo group, and a methyl group on the pyridine core, provides multiple reactive sites for tailored molecular construction. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications, with a focus on its pivotal role in the development of novel pharmaceuticals and agrochemicals. For researchers and professionals in drug discovery and chemical development, understanding the utility of this building block is essential for innovating complex molecular architectures.

PART 1: Core Physicochemical Properties and Specifications

The utility of **2-Chloro-5-iodo-3-methylpyridine** as a synthetic intermediate is grounded in its distinct physical and chemical properties. A precise understanding of these characteristics is the foundation for its effective application in experimental design.

Property	Data	Source(s)
Molecular Formula	C ₆ H ₅ ClIN	[1][2]
Molecular Weight	253.47 g/mol	[1][2]
CAS Number	59782-89-7	[1][2]
Appearance	Off-white to tan crystalline solid	[2]
Melting Point	44-52 °C	[2]
Alternate Names	2-Chloro-3-methyl-5-iodopyridine, 2-Chloro-5-iodo-3-picoline	[1][2]
Storage Conditions	Store at 0-8°C in a dark place under an inert atmosphere	[2][3]
SMILES String	<chem>CC1=CC(I)=CN=C1Cl</chem>	[3]
InChI Key	ZWCNVOMJDJPZHE-UHFFFAOYSA-N	

PART 2: Synthesis and Chemical Reactivity

The synthetic utility of **2-Chloro-5-iodo-3-methylpyridine** stems from its strategic placement of functional groups that can be selectively manipulated. The chlorine and iodine atoms serve as excellent leaving groups for cross-coupling and nucleophilic substitution reactions, making it a cornerstone for building molecular complexity.

Synthesis Pathway: The Sandmeyer Reaction

A common and effective method for introducing a halogen to an aromatic ring is the Sandmeyer reaction. This process involves the diazotization of a primary aromatic amine, followed by substitution with a halide. While the specific starting material for **2-Chloro-5-iodo-3-methylpyridine** is 5-amino-2-chloro-3-methylpyridine, the following protocol for the synthesis of the related isomer, 2-Chloro-3-iodo-5-methylpyridine, provides an authoritative and illustrative example of the experimental workflow.[4]

Exemplary Protocol: Synthesis of 2-Chloro-3-iodo-5-methylpyridine[4]

This protocol demonstrates the conversion of an amino group to an iodo group on a chloromethylpyridine scaffold, a foundational technique in heterocyclic chemistry.

Step 1: Diazotization of the Amine Precursor

- Dissolve the starting material, 2-chloro-3-amino-5-methylpyridine (1.0 eq), in a concentrated aqueous solution of hydrochloric acid.
- Cool the reaction vessel to -15 °C using an appropriate cooling bath (e.g., acetone/dry ice).
- Prepare a solution of sodium nitrite (1.5 eq) in water.
- Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the internal temperature is maintained below -10 °C.
- Stir the resulting diazonium salt solution at -10 °C for 15 minutes. The low temperature is critical to prevent the unstable diazonium salt from decomposing.

Step 2: Iodination

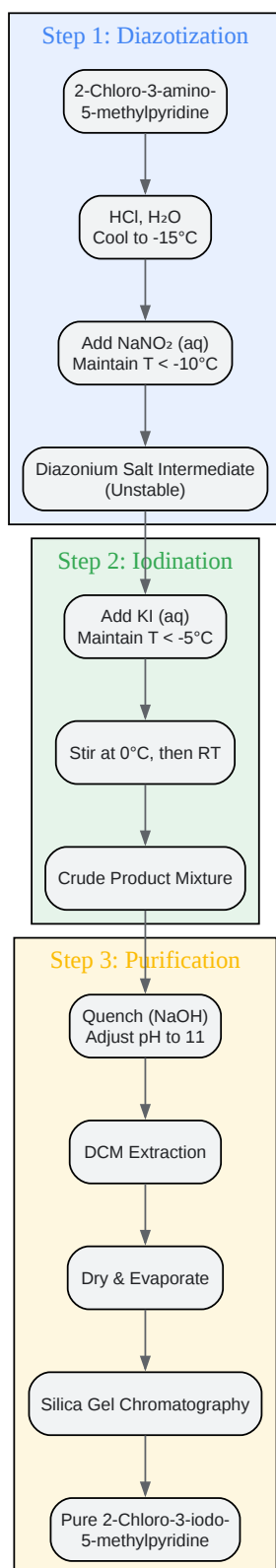
- Prepare a solution of potassium iodide (3.0 eq) in water.
- Add the potassium iodide solution dropwise to the reaction mixture, maintaining the temperature below -5 °C.
- Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 3 hours.

Step 3: Work-up and Purification

- Quench the reaction by slowly adding a 10 N aqueous sodium hydroxide solution until the pH reaches 11.
- Extract the product with dichloromethane (3x).
- Combine the organic layers, dry over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

- Purify the crude residue by column chromatography on silica gel (e.g., using a 2:8 ethyl acetate/cyclohexane eluent) to yield the final product as a solid.

Workflow Visualization: Sandmeyer Synthesis



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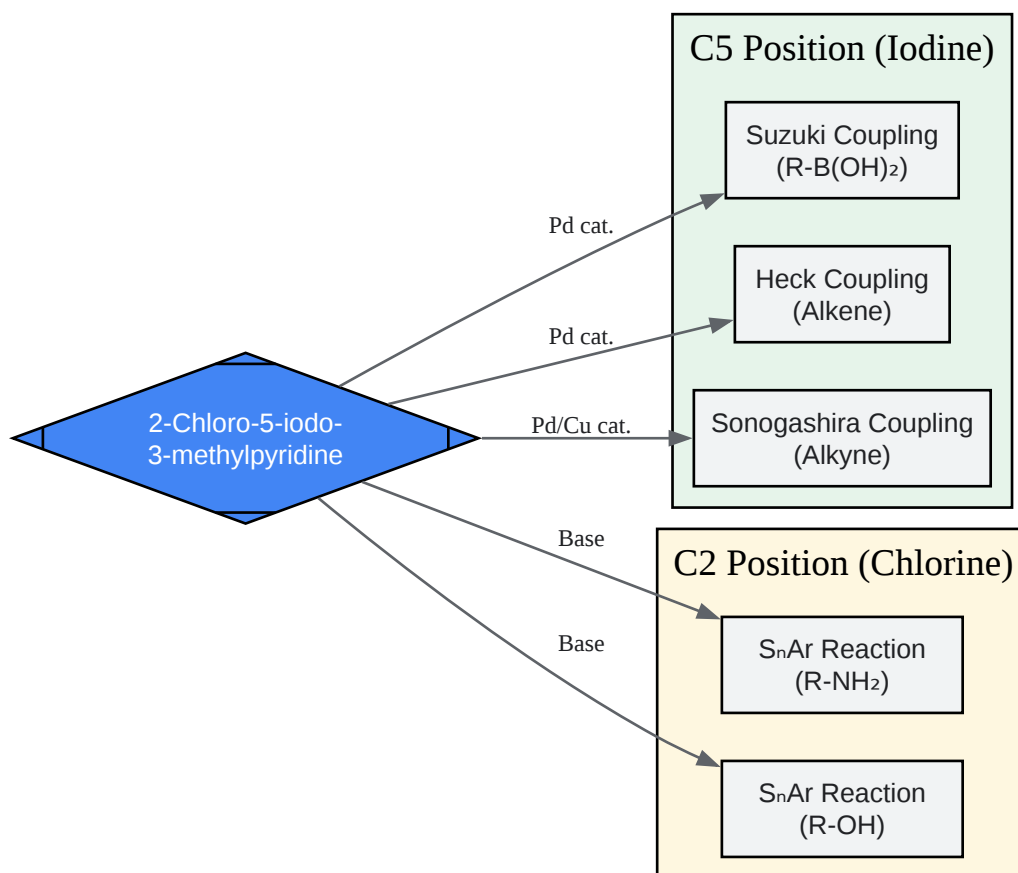
Caption: Workflow for the synthesis of a chloro-iodo-methylpyridine via Sandmeyer reaction.

Core Reactivity and Synthetic Applications

The true power of **2-Chloro-5-iodo-3-methylpyridine** lies in its capacity to act as a versatile building block.^[2] The distinct electronic environments of the C-Cl and C-I bonds allow for selective functionalization, a key strategy in multi-step synthesis.

- **Cross-Coupling Reactions:** The iodo group is an excellent participant in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of aryl, vinyl, or alkynyl groups at the 5-position of the pyridine ring.
- **Nucleophilic Aromatic Substitution (S_NAr):** The chloro group at the 2-position is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen.^[5] This enables the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to build more complex derivatives.

Visualization: Role as a Synthetic Hub



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Caption: Reactivity of **2-Chloro-5-iodo-3-methylpyridine** as a synthetic intermediate.

PART 3: Applications in Research and Development

This compound is not merely a laboratory curiosity; it is a key intermediate in the production of high-value molecules across several industries.

- **Pharmaceutical Development:** As a versatile intermediate, it is crucial in synthesizing various pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs. [2][6] The pyridine scaffold is a common feature in many biologically active molecules, and the ability to selectively functionalize it is invaluable in drug discovery programs.[7] The presence of chlorine is a feature in over 250 FDA-approved drugs, highlighting the importance of chlorinated intermediates in medicinal chemistry.[8]
- **Agrochemicals:** It is used in the formulation of next-generation pesticides and herbicides.[2] [6] The functional handles allow chemists to build novel active ingredients designed for enhanced crop protection and greater environmental safety.[2]
- **Material Science:** The compound is also explored for its potential in creating novel materials, such as conductive polymers and organic electronics, where tailored heterocyclic units are required to achieve specific electronic properties.[2][6]

PART 4: Safety, Handling, and Storage

As with all reactive chemical intermediates, proper handling of **2-Chloro-5-iodo-3-methylpyridine** is paramount to ensure laboratory safety. All chemical products should be handled by trained personnel familiar with their potential hazards.[9]

Hazard Information	Details
Pictogram(s)	GHS07 (Harmful/Irritant)
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed.[10][11][12] H319: Causes serious eye irritation.[10][11]
Precautionary Statements	P264: Wash skin thoroughly after handling.[12] [13] P270: Do not eat, drink or smoke when using this product.[12] P280: Wear protective gloves/eye protection/face protection.[14] P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[12] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11]

Handling and Storage Recommendations:

- Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[12]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[14]
- Storage: Store in a tightly closed container in a cool, dry place away from light and incompatible materials.[2][9] Recommended storage is at refrigerator temperatures (2-8 °C) under an inert atmosphere.[3][9]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. [13]

Conclusion

2-Chloro-5-iodo-3-methylpyridine is a quintessential example of a high-utility synthetic intermediate. Its well-defined physicochemical properties, coupled with its predictable and

versatile reactivity, make it an indispensable tool for chemists in pharmaceutical, agrochemical, and material science research. The strategic combination of chloro, iodo, and methyl substituents on a pyridine core provides a robust platform for the efficient construction of complex and high-value target molecules.

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